

Technical Guide: Spectroscopic Characterization of 5-(4-Bromobutyl)hydantoin

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Compound of Interest

Compound Name: 2,4-Imidazolidinedione, 5-(4-bromobutyl)-

CAS No.: 28484-49-3

Cat. No.: B043484

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CAS Registry Number: 28484-49-3 Molecular Formula:

Molecular Weight: 235.08 g/mol IUPAC Name: 5-(4-bromobutyl)imidazolidine-2,4-dione[1]

Executive Summary & Structural Context

5-(4-bromobutyl)hydantoin is a critical heterocyclic building block, primarily utilized in the synthesis of aldose reductase inhibitors and functionalized amino acid derivatives. Its structure consists of a rigid imidazolidine-2,4-dione (hydantoin) core substituted at the C5 position with a flexible 4-bromobutyl chain.

Accurate characterization relies on distinguishing the electrophilic alkyl bromide terminus from the nucleophilic amide/imide functions of the ring. This guide details the specific spectral signatures required to validate identity and purity, focusing on the differentiation between the target molecule and its hydrolysis byproduct, 5-(4-hydroxybutyl)hydantoin.

Experimental Protocols for Data Acquisition

To ensure high-fidelity spectral data, the following sample preparation protocols are recommended. These methods minimize solvent effects and exchangeable proton loss.

Nuclear Magnetic Resonance (NMR)

- Solvent System: DMSO-d

is the preferred solvent. The hydantoin ring protons (N1-H and N3-H) are labile and often invisible in CDCl

due to rapid exchange or broadening. DMSO-d

stabilizes these protons via hydrogen bonding, appearing as distinct signals.

- Concentration: 10–15 mg in 0.6 mL solvent for

NMR; 50 mg for

NMR.

- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Infrared Spectroscopy (IR)

- Method: Attenuated Total Reflectance (ATR) is sufficient for routine ID. For detailed structural analysis (hydrogen bonding networks), a KBr pellet is superior.

- Critical Parameter: Ensure the sample is dry. Moisture interferes with the N-H stretching region (3200–3400 cm

).

Mass Spectrometry (MS)

- Ionization: Electrospray Ionization (ESI) in positive mode () or Electron Impact (EI) for fragmentation analysis.
- Solvent: Methanol/Water (50:50) with 0.1% Formic Acid to enhance protonation.

Spectroscopic Data Analysis[2][3][4][5]

Mass Spectrometry: Isotopic Pattern Analysis

The presence of a single bromine atom provides a definitive "self-validating" signature in the mass spectrum. Bromine exists as two stable isotopes,

(50.7%) and

(49.3%).

- Molecular Ion (

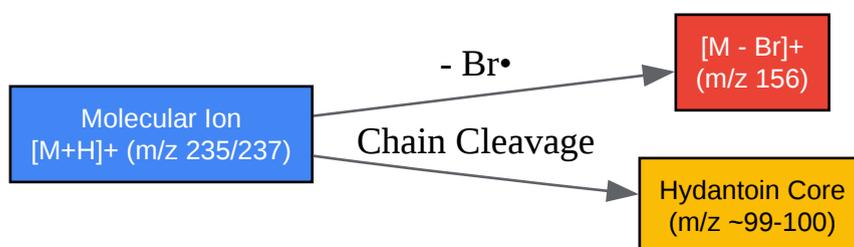
): You will observe a 1:1 doublet at m/z 235 and 237.

- Fragmentation Logic: The loss of the hydantoin ring or the bromine atom dictates the fragmentation pathway.

Table 1: Key Mass Spectrometry Fragments (EI/ESI)

m/z (approx)	Ion Identity	Interpretation
235 / 237		Molecular ion doublet (1:1 ratio confirms Br).
155		Loss of Bromine radical (homolytic cleavage).
100		McLafferty-type rearrangement of the butyl chain.
55		Butyl carbocation fragment.

Visualization: Fragmentation Pathway



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Caption: Logical fragmentation pathway of 5-(4-bromobutyl)hydantoin showing the characteristic loss of the halogen.

Infrared Spectroscopy (FTIR)

The hydantoin ring exhibits a characteristic "doublet" in the carbonyl region due to the coupling of the C2 and C4 carbonyl vibrations.

Table 2: Characteristic IR Bands

Frequency (cm)	Assignment	Notes
3250 – 3400	N-H Stretch	Broad band; indicates H-bonding of the ring NH.
2930, 2860	C-H Stretch	Aliphatic methylene (-CH-) symmetric/asymmetric stretch.
1770 (w)	C=O Stretch (C2)	High-frequency carbonyl band (symmetric).
1715 (s)	C=O Stretch (C4)	Low-frequency carbonyl band (asymmetric); very strong.
600 – 500	C-Br Stretch	Fingerprint region; confirms presence of alkyl halide.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d

)

The proton spectrum is characterized by the deshielding of the methylene group adjacent to the bromine (

~3.5 ppm) and the distinct hydantoin ring protons.

Table 3:

H NMR Assignments

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
10.60	Broad s	1H	N3-H	Imide proton (most acidic).
8.00	Broad s	1H	N1-H	Amide proton.
4.05	m / dd	1H	C5-H	Chiral center proton.
3.53	Triplet (Hz)	2H	-CH -Br	Alpha to Bromine (diagnostic peak).
1.85	Multiplet	2H	-CH -	Beta to Bromine.
1.65	Multiplet	2H	-CH -	Beta to Hydantoin ring.
1.45	Multiplet	2H	-CH -	Gamma position (central chain).

> Note: If the sample is wet, the N-H signals at 10.60 and 8.00 ppm may broaden or disappear due to deuterium exchange with D

O.

C NMR (100 MHz, DMSO-d

)

The carbon spectrum confirms the backbone skeleton. The shift of the terminal carbon from ~61 ppm (in the hydroxyl precursor) to ~33 ppm (in the bromo product) is the primary indicator of successful reaction.

Table 4:

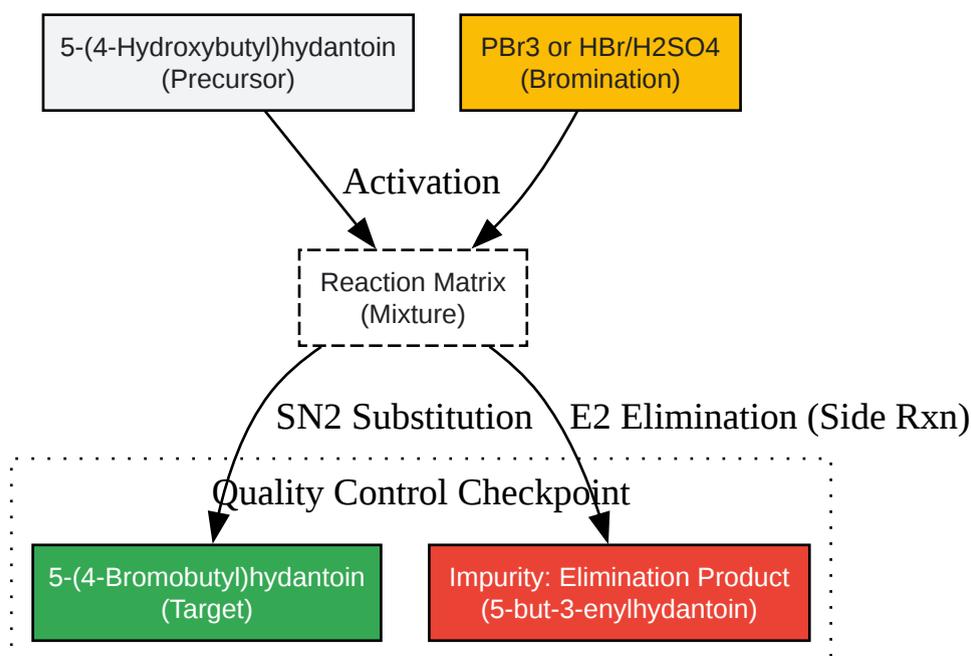
C NMR Assignments

Shift (ppm)	Assignment	Structural Context
178.0	C4 (C=O)	Urea-like carbonyl.
157.5	C2 (C=O)	Amide-like carbonyl.
58.2	C5	Chiral methine carbon.
35.1	-CH -Br	Carbon alpha to Bromine (shielded by heavy atom effect).
32.0	Alkyl -CH -	Internal chain.
28.5	Alkyl -CH -	Internal chain.
23.0	Alkyl -CH -	Internal chain.

Synthesis & Impurity Profiling (Logic Flow)

Understanding the synthesis aids in identifying impurities. The most robust route involves the bromination of 5-(4-hydroxybutyl)hydantoin.

Synthesis Workflow



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Caption: Synthesis workflow highlighting the competition between substitution (Target) and elimination (Impurity).

Differentiating Impurities

- Hydrolysis Impurity (Starting Material): Look for a C peak at 61 ppm (C-OH) instead of 35 ppm (C-Br).
- Elimination Impurity (Alkene): Look for olefinic protons in H NMR at 5.0–6.0 ppm.

References

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Sources

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